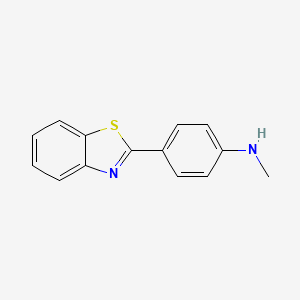
4-(1,3-苯并噻唑-2-基)-N-甲基苯胺
描述
4-(1,3-benzothiazol-2-yl)-N-methylaniline, also known as BTA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTA is a derivative of benzothiazole, which is a class of organic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Pharmaceuticals and Drug Design
Benzothiazole derivatives, like BTA-1, are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant biological activities .
Antibacterial Agents
Recent studies have focused on the synthesis and structure-activity relationship (SAR) of benzothiazole derivatives as antibacterial agents, highlighting their potential in combating bacterial infections .
Agrochemical Discovery
Benzothiazole compounds have been systematically reviewed for their application in new agrochemicals, showing activities as antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal properties .
Anti-inflammatory and Anticancer Agents
Some benzothiazole derivatives are being explored for their dual anti-inflammatory and anticancer properties, aiming to develop new anti-tumor small molecule drugs .
Fluorescence Materials and Imaging Reagents
Due to its highly pharmaceutical and biological activity, the benzothiazole ring system is used in fluorescence materials and imaging reagents, contributing to advancements in medical imaging techniques .
Electroluminescent Devices
The unique properties of benzothiazole derivatives make them suitable for use in electroluminescent devices, which are essential for creating more efficient and durable electronic displays .
作用机制
Target of Action
BTA-1 is an uncharged derivative of thioflavin-T that has a high affinity for Aβ fibrils . Aβ fibrils are aggregates of amyloid-beta peptides that are a primary component of the amyloid plaques found in the brains of Alzheimer’s disease patients .
Mode of Action
The primary activity of BTA-1 results from its interaction with Aβ fibrils
Biochemical Pathways
It is known that the compound interacts with aβ fibrils, which play a crucial role in the pathogenesis of alzheimer’s disease . The binding of BTA-1 to these fibrils could potentially influence the aggregation of amyloid-beta peptides, thereby affecting the progression of Alzheimer’s disease.
Pharmacokinetics
It is known that bta-1 shows very good brain entry and clearance , which suggests that it can cross the blood-brain barrier effectively.
Result of Action
The binding of BTA-1 to Aβ fibrils in the brain could potentially influence the aggregation of amyloid-beta peptides . This could have significant implications for the progression of Alzheimer’s disease, as these aggregates are a primary component of the amyloid plaques characteristic of this condition.
Action Environment
The action, efficacy, and stability of BTA-1 are likely influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain barrier suggests that it is influenced by factors related to this barrier’s permeability . .
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJRKGXJBXPBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431602 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-methylaniline | |
CAS RN |
439858-28-3 | |
| Record name | BTA-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BTA-1 binds selectively and specifically to amyloid-β (Aβ) plaques. [, , , , , , ] This interaction is thought to occur through intercalation between the β-sheets of the amyloid fibrils. [, ] BTA-1 displays high affinity for Aβ aggregates, with a reported Kd of 5.8 nM in postmortem Alzheimer's disease (AD) brain homogenates, similar to its affinity for synthetic Aβ fibrils. [] This binding leads to an increase in fluorescence, allowing for visualization of Aβ plaques both in vitro and in vivo. [, , , ]
ANone: The articles primarily focus on the biological applications of BTA-1 and do not extensively discuss its material compatibility or stability under various non-biological conditions.
ANone: The provided research papers do not present information regarding any catalytic properties of BTA-1. The focus remains on its application as an imaging agent for Aβ plaques.
A: One study employed computational chemistry to identify new potential amyloid imaging tracers using BTA-1 as a reference compound. [] This study used molecular docking, molecular dynamics simulations, and MM/PBSA calculations to evaluate the binding affinities and stabilities of candidate compounds, highlighting the potential of computational chemistry in this field.
ANone: While the articles provided don’t present a systematic SAR study, certain structural aspects are highlighted:
- Neutral Charge: BTA-1's neutral charge, unlike its parent compound Thioflavin T, is crucial for its ability to cross the blood-brain barrier. [, , ]
- Hydroxyl Group (6-OH-BTA-1): The addition of a hydroxyl group at the 6-position in 6-OH-BTA-1 (PIB) was found to improve clearance from the brain without significantly affecting Aβ binding. [, , , ]
ANone: The provided research papers focus on the scientific aspects of BTA-1 and do not provide information regarding specific SHE regulations. As with all research chemicals, appropriate safety protocols and handling guidelines should be followed.
ANone: Several studies investigate the pharmacokinetic properties of BTA-1 and its derivatives:
- Brain Uptake and Clearance: BTA-1 exhibits rapid brain entry and clearance in mice, with brain uptake peaking at 2 minutes post-injection and decreasing significantly by 30 minutes. [, , ] This rapid clearance is considered advantageous for imaging purposes. [, , ]
- Metabolism: In humans, the liver is the primary organ for BTA-1 metabolism, with the hepatobiliary and renal systems being the major routes of clearance and excretion. [, ] Approximately 20% of the injected radioactivity is excreted in urine. []
- Metabolite Analysis: Around 75% of BTA-1 remains intact in plasma 30 minutes post-injection. []
ANone: Several in vitro and in vivo studies have been conducted to assess the efficacy of BTA-1 and its derivatives:
- In vitro: BTA-1 displays high binding affinity for both synthetic Aβ fibrils and postmortem AD brain homogenates. [, , , , ] In autoradiography studies on AD brain sections, BTA-1 selectively labels Aβ plaques. [, , , , ]
- Animal Models: BTA-1 successfully labeled Aβ plaques in vivo in transgenic mice models of AD. [, , , , ] In one study, intravenous injection of BTA-1 in mice resulted in specific staining of plaques detectable even 42 hours post-injection. []
- Clinical Trials: While no full clinical trials are described within the provided research papers, one study reports a PET scan of an AD patient and a healthy control using [11C]BTA-1. The AD patient exhibited higher tracer accumulation in the prefrontal, parietal, and striatal regions compared to the healthy control. []
ANone: The provided articles do not discuss any resistance mechanisms related to BTA-1. The focus is on its binding to Aβ plaques and its use as an imaging agent.
ANone: While the primary focus of the provided articles is not toxicological assessment, some information regarding the safety of BTA-1 is available:
- Human Studies: A study on the biodistribution and radiation dosimetry of [11C]BTA-1 in humans reported that the administration of the tracer was well-tolerated by all subjects, with no signs of adverse reactions. [] The effective radiation dose was deemed acceptable for research purposes. []
ANone: The provided articles primarily focus on the development and evaluation of BTA-1 and its derivatives as imaging agents. They do not delve into specific drug delivery or targeting strategies beyond the inherent ability of BTA-1 to cross the blood-brain barrier and bind to Aβ plaques.
A: BTA-1 itself acts as a biomarker for Aβ plaques. [, , , , , , ] Elevated uptake of radiolabeled BTA-1, as visualized by PET imaging, is considered a potential biomarker for preclinical AD and is being investigated for its ability to predict conversion from mild cognitive impairment to AD. [, , , , ]
ANone: Various analytical techniques are mentioned throughout the studies, including:
- Radiolabeling: BTA-1 is typically radiolabeled with carbon-11 ([11C]) or tritium ([3H]) for in vivo and in vitro studies, respectively. [, , , , , , , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often in combination with radioactivity detection, is used for purification and analysis of BTA-1 and its derivatives. [, , , , , , , , , ]
- Mass Spectrometry (MS): MS, often coupled with HPLC (LC/MS), is employed to confirm the identity and analyze the structure of BTA-1 and its metabolites. [, ]
- Positron Emission Tomography (PET): PET imaging using radiolabeled BTA-1 is a key technique for visualizing and quantifying Aβ plaque burden in the brain. [, , , , , , , , , , ]
- Fluorescence Spectroscopy: The interaction of BTA-1 with Aβ fibrils results in enhanced fluorescence, which is used for in vitro binding assays and characterization. [, , , ]
- Autoradiography: Autoradiography on postmortem brain tissue sections is used to visualize the distribution and binding of radiolabeled BTA-1 to Aβ plaques. [, , , , , ]
ANone: The provided research papers focus on the biomedical applications of BTA-1 and do not contain information about its environmental impact or degradation.
ANone: The provided articles do not discuss the dissolution and solubility properties of BTA-1 in detail.
ANone: The provided research papers do not address the immunogenicity of BTA-1. Further research would be needed to evaluate its potential to elicit immune responses.
ANone: The research presented relies on standard infrastructure and resources for radiopharmaceutical development and evaluation:
- Radiochemistry Facilities: Access to cyclotrons or other particle accelerators is essential for the production of short-lived radioisotopes like carbon-11. [, , , , , , , , , , , ]
- PET Imaging Centers: PET scanners are crucial for in vivo studies using radiolabeled BTA-1 to visualize and quantify Aβ plaques. [, , , , , , , , , , ]
- Animal Models: Transgenic mouse models of AD are essential for preclinical evaluation of BTA-1 and other amyloid imaging agents. [, , , , ]
ANone: The development of BTA-1 and its derivatives represents a significant milestone in AD research:
- Early Attempts: Initial efforts focused on radiolabeled antibodies and large molecules like Congo red, but these faced challenges in crossing the blood-brain barrier. [, ]
- Thioflavin T Derivatives: The discovery that thioflavin T derivatives could be modified to cross the blood-brain barrier and bind to Aβ plaques was a major breakthrough. [, , ]
- PIB (6-OH-BTA-1): The development of PIB, a 6-hydroxylated derivative of BTA-1, further improved brain clearance and became a widely used amyloid imaging agent. [, , , , ]
ANone: The research on BTA-1 highlights the importance of cross-disciplinary collaboration in drug discovery and development:
- Medicinal Chemistry: Synthesis and optimization of BTA-1 derivatives require expertise in medicinal chemistry. [, , , , , , , , , , , , , ]
- Radiochemistry: Radiolabeling of BTA-1 and development of efficient radiosynthesis methods are crucial for in vivo imaging studies. [, , , , , , , , , , , , ]
- Neuroscience: Understanding the role of Aβ plaques in AD and the potential of BTA-1 as an early diagnostic tool involves collaboration with neuroscientists. [, , , , , , , , , , , , , ]
- Imaging Physics: Development and optimization of PET imaging protocols, data analysis methods, and quantitative assessment techniques require expertise in imaging physics. [, , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




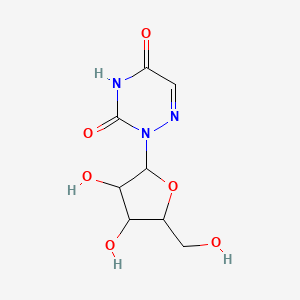
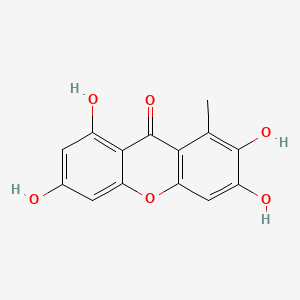
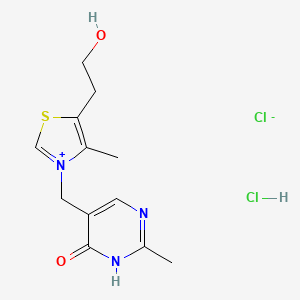
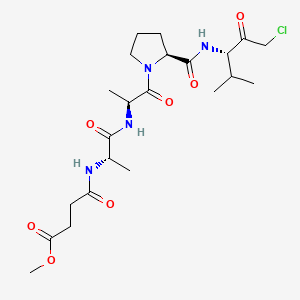
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
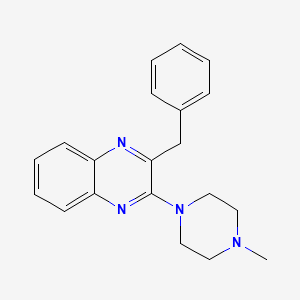
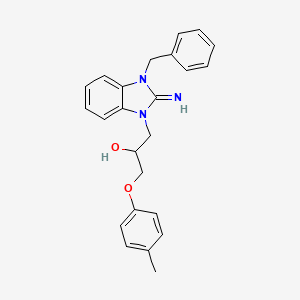
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)

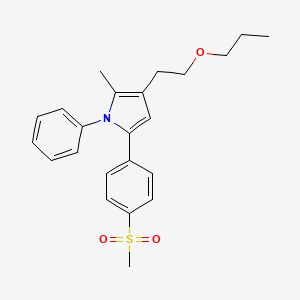
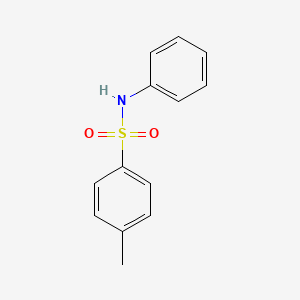
![2-[[6-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B1663112.png)